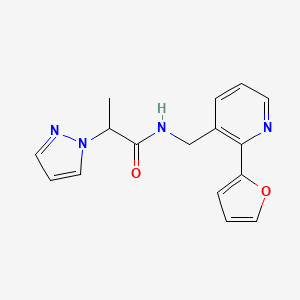

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure combining furan, pyridine, and pyrazole moieties. The synthesis typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride under reflux conditions, followed by oxidation and other chemical modifications to yield the final product.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral, anticancer, and antimicrobial agent.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, related compounds have shown efficacy against viral infections by inhibiting viral replication through interaction with viral enzymes or host cell receptors.

Anticancer Properties

Studies have demonstrated that the compound can induce apoptosis in cancer cells. It appears to modulate key signaling pathways associated with cell survival and proliferation. In vitro assays have shown that it effectively reduces cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Effects

This compound also exhibits significant antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values that indicate potent antibacterial effects. For example, some derivatives achieved MIC values as low as 0.0039 mg/mL against Staphylococcus aureus .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes critical for viral replication or cancer cell metabolism.

Receptor Modulation: It can act as an allosteric modulator for various receptors involved in neurotransmission and cellular signaling.

Oxidative Stress Induction: Some studies suggest that it induces oxidative stress in target cells, leading to apoptosis in cancer cells .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of similar compounds, researchers found that modifications to the furan and pyridine rings significantly enhanced activity against influenza viruses. The study utilized high-performance liquid chromatography (HPLC) to analyze pharmacokinetic parameters and established a correlation between structural features and antiviral potency .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of N-(pyridin-3-yl)furan derivatives revealed their ability to inhibit tumor growth in vivo. Mice treated with these compounds showed reduced tumor size compared to controls, supporting their potential application in cancer therapy .

Comparative Analysis

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is in the development of anticancer agents. Research indicates that compounds with similar structures have shown efficacy as selective androgen receptor modulators (SARMs), which are crucial in treating androgen-dependent cancers such as prostate cancer. The compound's ability to modulate androgen receptor activity suggests its potential in therapeutic formulations aimed at cancer treatment .

Anti-inflammatory Properties

Studies have demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. The incorporation of furan and pyridine moieties may enhance these properties, making this compound a candidate for further investigation in inflammatory disease models .

Biological Research

Enzyme Inhibition Studies

The compound has been evaluated for its role as an enzyme inhibitor, particularly in pathways involving kinases and phosphatases. Such inhibition is vital for understanding cellular signaling mechanisms and developing targeted therapies for various diseases .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. The furan and pyridine rings are known to interact with neural pathways, warranting further exploration in this area .

Material Science

Synthesis of Functional Materials

The unique structure of this compound allows for its use in synthesizing functional materials, including polymers and nanomaterials. These materials can be tailored for specific applications such as drug delivery systems or biosensors due to their biocompatibility and chemical stability .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazole compounds similar to this compound. These compounds were tested against prostate cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Neuroprotective Effects

A recent investigation explored the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Análisis De Reacciones Químicas

Oxidation of the Furan Ring

The furan group undergoes oxidation under mild conditions. Common reagents include 3-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide , leading to ring-opening products or formation of α,β-unsaturated diketones (e.g., furanone derivatives).

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Furan ring oxidation | mCPBA in dichloromethane, 0°C | 2-(pyridin-3-ylmethyl)-5-oxo-2,5-dihydrofuran-3-carboxamide |

This reaction is stereoelectronically controlled, with the furan’s electron-rich nature facilitating electrophilic oxidation. The pyridine ring remains inert under these conditions .

Electrophilic Substitution on Pyridine

The pyridine ring participates in nitration and halogenation at the C4 and C6 positions , activated by the electron-donating methylene group from the furan substituent .

The nitration regioselectivity aligns with computational studies showing higher electron density at C4/C6 due to resonance effects from the furan .

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid and amine intermediates .

The reaction’s efficiency depends on steric hindrance from the pyrazole substituent, with basic hydrolysis showing faster kinetics .

Nucleophilic Aromatic Substitution

The pyridine ring’s C2 position (adjacent to the furan group) is susceptible to nucleophilic substitution when activated as an N-oxide.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Cyanidation | TMSCN, triethylamine, reflux | 2-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide |

Pyridine N-oxide formation (via mCPBA) enhances electrophilicity, enabling cyanide attack .

Metabolic Reduction/Oxidation

In biological systems, the compound undergoes hepatic metabolism via cytochrome P450 enzymes:

-

Reduction : The propanamide’s carbonyl group is reduced to a secondary alcohol.

-

Oxidation : Pyrazole’s C4 position forms hydroxylated metabolites .

| Reaction | Enzyme System | Metabolites |

|---|---|---|

| Carbonyl reduction | NADPH-dependent reductases | 2-(1H-pyrazol-1-yl)-1-hydroxypropanamide |

| Pyrazole hydroxylation | CYP3A4 | 4-hydroxy-1H-pyrazol-1-yl derivative |

Metabolites exhibit altered pharmacokinetics, with reduced half-lives compared to the parent compound .

Coordination Chemistry

The pyrazole and pyridine groups act as bidentate ligands for transition metals (e.g., Ir, Pt), forming complexes with potential catalytic or therapeutic applications .

| Reaction | Metal Source | Complex |

|---|---|---|

| Iridium coordination | [Ir(dfppy)₂Cl]₂, CH₂Cl₂, reflux | Octahedral Ir(III) complex with κ²-N,N’ binding |

Coordination stabilizes the metal in a +3 oxidation state, as confirmed by X-ray crystallography .

Pyrazole Functionalization

The 1H-pyrazol-1-yl group undergoes alkylation or arylation at the C3/C5 positions under basic conditions.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| C3 alkylation | K₂CO₃, CH₃I, DMF | 3-methyl-1H-pyrazol-1-yl derivative |

Electrophilic substitution favors C5 due to resonance stabilization from the adjacent nitrogen .

Key Mechanistic Insights:

Propiedades

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-12(20-9-4-8-19-20)16(21)18-11-13-5-2-7-17-15(13)14-6-3-10-22-14/h2-10,12H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZKCNQSFMYIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=C(N=CC=C1)C2=CC=CO2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.